10,12-Pentacosadiynamide
Overview
Description
10,12-Pentacosadiynamide is an organic compound with the molecular formula C25H43NO. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the pentacosane chain, and an amide group at the terminal end. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including material science and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,12-Pentacosadiynamide typically involves the chemical modification of 10,12-pentacosadiynoic acid. One common method includes the formation of N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid using cross-linker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide. This intermediate is then reacted with an amine to form the desired amide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar chemical reactions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 10,12-Pentacosadiynamide undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkanes or alkenes, depending on the conditions and reagents used.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts under hydrogen gas is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like DCC (dicyclohexylcarbodiimide).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
10,12-Pentacosadiynamide has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization and the formation of supramolecular structures.
Biology: The compound is used in the development of biosensors and bioimaging agents due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Mechanism of Action
The mechanism of action of 10,12-Pentacosadiynamide is largely dependent on its structural properties. The presence of triple bonds allows for the formation of conjugated systems, which can interact with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function and activity. The amide group can form hydrogen bonds, contributing to the stability and specificity of these interactions .
Comparison with Similar Compounds
10,12-Pentacosadiynoic acid: The precursor to 10,12-Pentacosadiynamide, differing by the presence of a carboxylic acid group instead of an amide group.
10,12-Pentacosadiynoyl succinoglycan monomers: These compounds are derivatives used in the formation of polydiacetylene liposomes.
Uniqueness: this compound is unique due to its combination of triple bonds and an amide group, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific structural and functional characteristics, such as the formation of self-assembled monolayers and the development of advanced materials.
Properties
IUPAC Name |
pentacosa-10,12-diynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYELBSLSBHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 10,12-pentacosadiynoic acid and its derivatives for creating thin films?
A1: Both 10,12-pentacosadiynoic acid (I) and its derivative, N-(2-ethanol)-10,12-pentacosadiynamide (II), are capable of forming highly ordered monolayer and trilayer films. [] These films can be further polymerized through UV irradiation, creating a "blue phase" with minimal contraction or a "red phase" with significant contraction, depending on the UV exposure. [] This ability to control film properties through polymerization makes them promising materials for various applications.
Q2: How does the molecular orientation in polydiacetylene films affect their properties?
A2: Atomic force microscopy studies have shown that polydiacetylene films derived from compounds like 10,12-pentacosadiynoic acid (I) and N-(2-ethanol)-10,12-pentacosadiynamide (II) exhibit a high degree of molecular orientation. [] This ordered arrangement of molecules within the film contributes to its unique optical and mechanical properties, making it suitable for applications requiring specific light interactions or controlled film dimensions.
Q3: Can boronic acid be incorporated into polydiacetylene films, and how does it affect the film properties?
A3: Research has demonstrated the successful incorporation of a boronic acid moiety into diacetylenic monolayers, specifically using m-(10,12-pentacosadiynamide)phenylboronic acid (DA-PBA). [] The resulting polydiacetylene film exhibits reversible thermochromism between 20 and 70°C. [] Interestingly, the boronic acid groups in this film undergo spontaneous dehydration and form a borate glass structure, confirmed by FT-IR and XPS analysis. [] This modification highlights the possibility of tailoring polydiacetylene film properties for specific applications by incorporating functional groups like boronic acid.
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